2-Amino-3-hydroxy-2-methylpropyl hydrogen (5-bromo-4-chloro-1H-indol-3-yl)phosphonate
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Overview
Description
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT: is a chromogenic substrate commonly used in molecular biology and biochemistry. It is particularly known for its application in detecting alkaline phosphatase activity in various assays, including immunoblotting, in situ hybridization, and immunohistochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of 5-Bromo-4-Chloro-3-Indolyl Chloride: The synthesis begins with the preparation of 5-bromo-4-chloro-3-indolyl chloride.
Reaction with Tetraethyl Phosphate: The 5-bromo-4-chloro-3-indolyl chloride is then reacted with tetraethyl phosphate in an organic solvent to form 5-bromo-4-chloro-3-indolyl phosphate tetraethyl ester.
Formation of the Final Compound: The tetraethyl ester is subsequently hydrolyzed to yield 5-bromo-4-chloro-3-indoxyl phosphate, which is then combined with bis(2-amino-2-methyl-1,3-propanediol) to form the final salt.
Industrial Production Methods: Industrial production typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis to release the indoxyl phosphate moiety.
Oxidation: In the presence of alkaline phosphatase, 5-bromo-4-chloro-3-indoxyl phosphate is dephosphorylated and subsequently oxidized by atmospheric oxygen to form a blue dye, 5,5′-dibromo-4,4′-dichloro-indigo
Common Reagents and Conditions:
Alkaline Phosphatase: This enzyme catalyzes the dephosphorylation of the compound.
Atmospheric Oxygen: Facilitates the oxidation of the indoxyl moiety to form the blue dye.
Major Products:
5,5′-Dibromo-4,4′-Dichloro-Indigo: The primary product formed from the oxidation reaction.
Scientific Research Applications
Chemistry:
Biology:
- Employed in immunoblotting and immunohistochemistry to visualize protein localization and expression .
Medicine:
Industry:
Mechanism of Action
The compound acts as a substrate for alkaline phosphatase. Upon dephosphorylation by the enzyme, the resulting indoxyl moiety undergoes oxidation to form a blue dye. This colorimetric change is used to detect and quantify the presence of alkaline phosphatase in various assays .
Comparison with Similar Compounds
5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP): Often used in combination with nitro blue tetrazolium chloride (NBT) for colorimetric detection.
Nitro Blue Tetrazolium Chloride (NBT): Used alongside BCIP to produce a blue precipitate in enzyme assays.
Uniqueness:
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT: is unique due to its high sensitivity and specificity for alkaline phosphatase, making it a preferred choice in many biochemical assays
Properties
Molecular Formula |
C12H15BrClN2O4P |
---|---|
Molecular Weight |
397.59 g/mol |
IUPAC Name |
(2-amino-3-hydroxy-2-methylpropoxy)-(5-bromo-4-chloro-1H-indol-3-yl)phosphinic acid |
InChI |
InChI=1S/C12H15BrClN2O4P/c1-12(15,5-17)6-20-21(18,19)9-4-16-8-3-2-7(13)11(14)10(8)9/h2-4,16-17H,5-6,15H2,1H3,(H,18,19) |
InChI Key |
AKBOGDHKIUDJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(COP(=O)(C1=CNC2=C1C(=C(C=C2)Br)Cl)O)N |
Origin of Product |
United States |
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